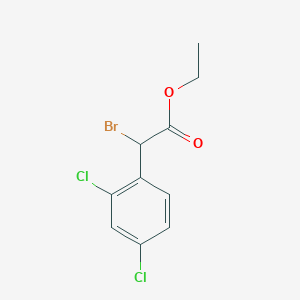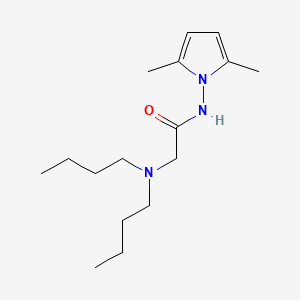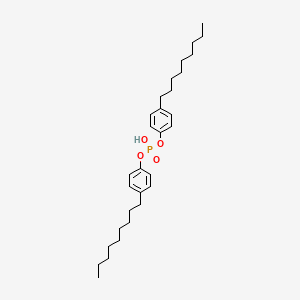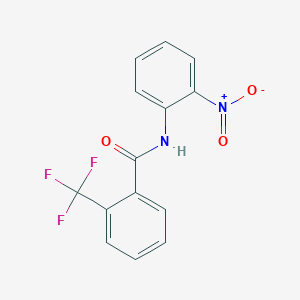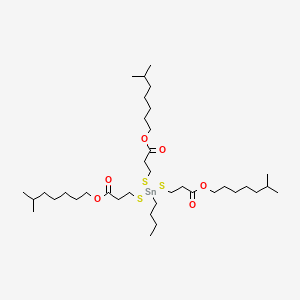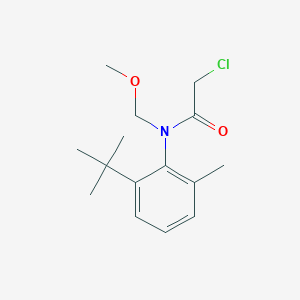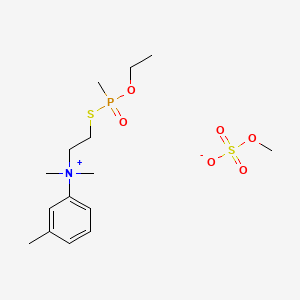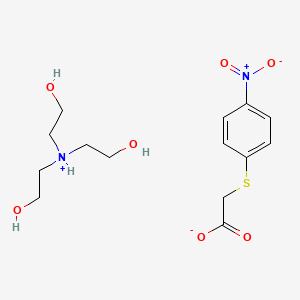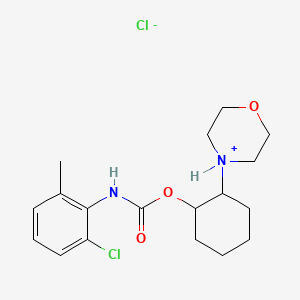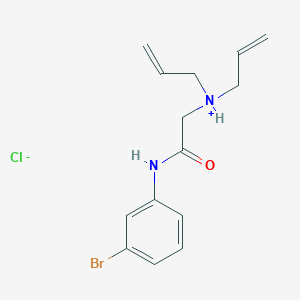
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate is a complex organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholino group and the indolinone core structure makes this compound particularly interesting for medicinal chemistry research.
Métodos De Preparación
The synthesis of 1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:
Formation of the Indolinone Core: This step involves the cyclization of appropriate precursors to form the indolinone structure.
Introduction of the Benzyl and Methyl Groups: These groups are introduced through alkylation reactions.
Attachment of the Morpholino Group: The morpholino group is attached via nucleophilic substitution reactions.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyl and morpholino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholine esterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s disease.
Cancer Research: Some derivatives of this compound have shown cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions due to its complex structure and functional groups.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparación Con Compuestos Similares
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate can be compared with other indolinone derivatives such as:
1-Benzyl-3-methyl-4-piperidone: Used in the preparation of fentanyl analogs with analgesic activity.
1-Benzyl-3-methylimidazolium chloride: Known for its use in ionic liquids and various chemical reactions.
The uniqueness of this compound lies in its specific structural features and the presence of the morpholino group, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H31ClN2O4 |
|---|---|
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
1-benzyl-3-methyl-3-(3-morpholin-4-ylpropoxy)indol-2-one;hydrate;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH.H2O/c1-23(28-15-7-12-24-13-16-27-17-14-24)20-10-5-6-11-21(20)25(22(23)26)18-19-8-3-2-4-9-19;;/h2-6,8-11H,7,12-18H2,1H3;1H;1H2 |
Clave InChI |
UVAZSJWMYMYQCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)OCCCN4CCOCC4.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


